molecular formula C15H13Br2NO2 B290900 2,4-dibromo-N-(4-ethoxyphenyl)benzamide

2,4-dibromo-N-(4-ethoxyphenyl)benzamide

Cat. No.: B290900
M. Wt: 399.08 g/mol
InChI Key: ANXLAEAJFGJCKT-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-(4-ethoxyphenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with two bromine atoms at the 2- and 4-positions and an ethoxy group attached to the para position of the aniline ring. This compound is synthesized via nucleophilic acyl substitution, typically involving brominated benzoyl chloride and 4-ethoxyaniline under reflux or ultrasonic conditions . Its structural features, including the electron-withdrawing bromine substituents and the ethoxy group’s electron-donating effects, influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C15H13Br2NO2

Molecular Weight

399.08 g/mol

IUPAC Name

2,4-dibromo-N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H13Br2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

ANXLAEAJFGJCKT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Substituent Effects on Key Properties

Compound Name LogP Melting Point (°C) Solubility (mg/mL) IR Peaks (C=O, C-O)
2,4-Dibromo-N-(4-ethoxyphenyl)benzamide 3.8* 180–185* 0.12 (DMSO) 1670 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)
4-Bromo-N-(2-nitrophenyl)benzamide 2.9 165–168 0.08 (DMSO) 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide 3.2 192–195 0.20 (EtOH) 1655 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O)
4-Bromo-N-(dimethylcarbamothioyl)benzamide 2.7 155–158 0.35 (DCM) 1665 cm⁻¹ (C=O), 1150 cm⁻¹ (C-S)

Notes:

  • Bromine increases LogP (lipophilicity) compared to chloro or hydroxy groups .
  • Ethoxy groups stabilize C-O stretching vibrations at ~1250 cm⁻¹, distinct from methoxy (~1275 cm⁻¹) .

Table 3: Inhibitory and Antioxidant Activities

Compound Name Target Activity IC₅₀ / % Inhibition Key Structural Drivers References
This compound Tubulin polymerization 12 μM* Bromine (hydrophobic pocket fit)
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide PCAF HAT inhibition 79% at 100 μM Long acyl chain, carboxyphenyl
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide Antioxidant activity 86.6% inhibition Hydroxy and thioamide groups
Mosapride metabolite (4-ethoxybenzamide) 5-HT₄ receptor agonism 10% activity Ethoxy substituent

Notes:

  • Bromine atoms enhance tubulin binding by filling hydrophobic pockets, outperforming methyl or chloro substituents .
  • Ethoxy groups in 2,4-dibromo derivatives may reduce metabolic clearance compared to methoxy analogs .

Structure-Activity Relationship (SAR) Insights

Halogen Effects : Bromine’s larger atomic radius improves hydrophobic interactions in enzyme pockets compared to chlorine or fluorine .

Substituent Position : Para-substituted ethoxy groups (e.g., 4-OEt) enhance solubility and metabolic stability relative to ortho-substituted nitro groups .

Auxiliary Functional Groups : Thioamide (C=S) or carboxyphenyl groups augment antioxidant or enzyme inhibitory activities, but bromine’s steric effects dominate in tubulin-targeting agents .

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